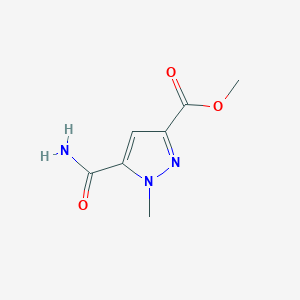
3-cyclopropyloxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyloxolan-3-ol, also known as 3-CYCLOPROPYLTETRAHYDROFURAN-3-OL, is a compound with the molecular formula C7H12O2 . It is a derivative of cyclopropane, a cyclic hydrocarbon that is arranged in the form of a ring . Cyclopropane derivatives are common plant-derived bioactive compounds .
Synthesis Analysis
The synthesis of cyclopropane derivatives, such as 3-cyclopropyloxolan-3-ol, is a complex process. The synthesis strategies span from acid-catalyzed rearrangements and photo-mediated cycloadditions of ketones, heteropropellanes and dispiroundecanes to thermal rearrangements of acetylenes and alkenes . Other approaches, such as radical reactions with halogenated alkenes, domino cyclizations, and the smart use of epoxide-carbonyl rearrangements are also discussed .Molecular Structure Analysis
The molecular structure of 3-cyclopropyloxolan-3-ol can be analyzed using various techniques. Tools like ChemSpider and MolView allow for the visualization and analysis of the molecular structure . X-ray crystallography can also be used to determine the three-dimensional molecular structure at atomic resolution .Chemical Reactions Analysis
The chemical reactions involving 3-cyclopropyloxolan-3-ol can be complex. Cyclopropanes, one of the most important strained rings, have gained much attention for more than a century because of their interesting and unique reactivity . They not only exist in many natural products, but have also been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-cyclopropyloxolan-3-ol can be analyzed using various techniques. These properties include density, color, hardness, melting and boiling points, and electrical conductivity . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Orientations Futures
The future directions of research on 3-cyclopropyloxolan-3-ol and similar compounds could involve further exploration of their biological activities and potential applications. For instance, a large number of osmium complexes with osmium in different oxidation states have been reported recently to exhibit good antiproliferative activity in cancer cell lines . Further discovery of these minor constituents showing strong biological activities is expected to produce useful information for the development of functional health foods .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-cyclopropyloxolan-3-ol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropylcarbinol", "Epichlorohydrin", "Sodium hydroxide", "Water", "Diethyl ether", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Cyclopropylcarbinol is reacted with epichlorohydrin in the presence of sodium hydroxide and water to form 3-cyclopropyloxirane.", "Step 2: The resulting 3-cyclopropyloxirane is then reacted with diethyl ether and sulfuric acid to form 3-cyclopropyloxirane sulfate.", "Step 3: The 3-cyclopropyloxirane sulfate is then treated with sodium bicarbonate to form 3-cyclopropyloxolan-3-ol." ] } | |
Numéro CAS |
1416438-43-1 |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



